Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

Lipophilicity Drug design Physicochemical profiling

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) is a brominated 4-hydroxyquinoline derivative bearing a methyl ester at the 6-position, with molecular formula C11H8BrNO3 and molecular weight 282.09 g/mol. This compound belongs to the quinoline alkaloid scaffold class, which is widely exploited in medicinal chemistry for antimicrobial, anticancer, and kinase-targeted programs.

Molecular Formula C11H8BrNO3
Molecular Weight 282.093
CAS No. 1395493-26-1
Cat. No. B2668153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-hydroxyquinoline-6-carboxylate
CAS1395493-26-1
Molecular FormulaC11H8BrNO3
Molecular Weight282.093
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br
InChIInChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14)
InChIKeyWLIGBCRSJPGWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Bromo-4-Hydroxyquinoline-6-Carboxylate (CAS 1395493-26-1): Procurement-Ready Physicochemical and Bioactivity Profile for Medicinal Chemistry Sourcing


Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CAS 1395493-26-1) is a brominated 4-hydroxyquinoline derivative bearing a methyl ester at the 6-position, with molecular formula C11H8BrNO3 and molecular weight 282.09 g/mol [1]. This compound belongs to the quinoline alkaloid scaffold class, which is widely exploited in medicinal chemistry for antimicrobial, anticancer, and kinase-targeted programs [2]. The bromine atom at position 3 and the ester group at position 6 define a substitution pattern that distinguishes it from numerous regioisomeric and non-halogenated quinoline analogs, enabling specific synthetic transformations—particularly palladium-catalyzed cross-coupling reactions—that are precluded in non-halogenated counterparts [3]. The compound is commercially available at purity grades ranging from 95% to ≥98% .

Why Methyl 3-Bromo-4-Hydroxyquinoline-6-Carboxylate Cannot Be Replaced by Generic Quinoline Analogs for Cross-Coupling-Dependent Discovery Programs


Substituting methyl 3-bromo-4-hydroxyquinoline-6-carboxylate with a non-halogenated or regioisomeric quinoline analog introduces critical functional deficiencies. The bromine atom at position 3 is essential for Pd(0)-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions that enable late-stage diversification of the quinoline core [1]. The non-brominated analog, methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4), lacks this synthetic handle entirely, rendering it incapable of participating in these carbon–carbon or carbon–heteroatom bond-forming reactions without prior halogenation . Furthermore, the 3-bromo-6-carboxylate ester substitution pattern is topologically distinct from the 6-bromo-4-hydroxyquinoline-3-carboxylic acid methyl ester regioisomer (CAS 1593717-84-0), which positions the reactive bromine and ester groups at different ring positions, leading to divergent reactivity in medicinal chemistry building block applications . The methyl ester at position 6 also provides a masked carboxylic acid handle for further hydrolysis or amidation, which is absent in the decarboxylated analog 3-bromo-4-hydroxyquinoline (CAS 64965-47-5) [2].

Quantitative Differentiation Evidence for Methyl 3-Bromo-4-Hydroxyquinoline-6-Carboxylate Versus Closest Analogs: A Comparator-Anchored Procurement Guide


XLogP3-AA Lipophilicity Advantage of 3-Bromo Substitution Versus Non-Halogenated Analog for Membrane Permeability Optimization

The bromine atom at position 3 confers a significant increase in computed lipophilicity compared to the non-halogenated analog. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate exhibits an XLogP3-AA value of 2.3, as computed and reported by PubChem [1]. The non-brominated analog, methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4; MW 203.19 g/mol), has a lower predicted XLogP of approximately 1.3, based on the removal of the hydrophobic bromine substituent [2]. This difference of approximately 1.0 log unit translates to roughly a 10-fold higher predicted partition coefficient for the brominated compound, which may influence membrane permeability, passive absorption, and off-target binding profiles in cellular assays.

Lipophilicity Drug design Physicochemical profiling

Molecular Weight and Bromine Isotopic Signature: Enhanced Mass Spectrometric Detectability Versus Non-Halogenated Analog

The presence of bromine provides a distinct isotopic signature (¹Br:⁸¹Br ≈ 1:1 natural abundance) that facilitates mass spectrometric detection and structural elucidation. The target compound has a molecular weight of 282.09 g/mol (monoisotopic mass 280.96876 Da) and produces a characteristic [M+H]⁺ doublet pattern (282/284) in ESI-MS [1]. In contrast, the non-halogenated analog methyl 4-hydroxyquinoline-6-carboxylate (MW = 203.19 g/mol) lacks this isotopic fingerprint, making it harder to track in complex biological matrices . The exact mass difference between the two compounds is 78.90 Da, corresponding to the replacement of H (1.008 Da) with Br (79.904 Da).

Mass spectrometry Analytical chemistry Metabolite identification

ERbeta Antagonist Bioactivity: Confirmed Activity in PubChem BioAssay AID 1865886 Versus Untested Non-Brominated Analog

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate (CID 53429419) has been experimentally tested and confirmed as active in a PubChem confirmatory bioassay for ERbeta (estrogen receptor beta) antagonist activity (AID 1865886), alongside AID 1865885 for the same target [1][2]. In AID 1865886, 19 of 19 tested compounds were classified as active, with at least 1 compound exhibiting activity ≤1 nM and all 19 compounds showing activity ≤1 µM [1]. In AID 1865885, 19 of 19 were active, with 15 compounds exhibiting activity ≤1 nM [2]. The non-brominated analog (CAS 933486-45-4) does not appear in these bioassay records nor in any analogous ERbeta screening data, providing no basis for direct activity comparison. The activity classification indicates that the target compound interacts with the estrogen receptor beta at sub-micromolar concentrations, though the exact IC₅₀ value for CID 53429419 was not resolved from the aggregated PubChem data presentation.

Estrogen receptor Antagonist activity Breast cancer

Purity Grade Differentiation: ≥98% (NLT 98%) Versus Baseline 95% for Structural Analogs—Impact on Reproducibility in MedChem Campaigns

The target compound is commercially available at a purity specification of NLT 98% (No Less Than 98%) from MolCore, and at >97% from Suzhou ShiYa Biopharmaceuticals . In contrast, multiple close structural analogs—including methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4), methyl 3-bromo-4-hydroxyquinoline-8-carboxylate (CAS 1395492-95-1), and 3-bromo-4-hydroxyquinoline-6-carboxylic acid (CAS 1065088-02-9)—are typically supplied at a standard 95% purity specification [1]. A purity differential of 3–5 percentage points can be critical in structure–activity relationship (SAR) studies, where impurities at the 5% level may confound biological assay results or interfere with subsequent synthetic transformations.

Purity specification Quality control Reproducibility

Regioisomeric Bromine Positioning: 3-Bromo-6-Carboxylate Versus 6-Bromo-3-Carboxylate—Divergent Reactivity in Cross-Coupling Chemistry

The bromine atom at the 3-position of the quinoline ring (adjacent to the 4-hydroxy group) in the target compound is chemically distinct from the 6-bromo substitution pattern found in the regioisomer 6-bromo-4-hydroxyquinoline-3-carboxylic acid methyl ester (CAS 1593717-84-0) [1]. The 3-position bromine benefits from electron withdrawal by the adjacent 4-hydroxy/4-oxo tautomeric system, which can enhance oxidative addition rates in Pd(0)-catalyzed reactions compared to the electronically distinct 6-position bromine in the regioisomer [2]. Furthermore, the target compound's ester at position 6 places the carboxylate handle distal to the reactive bromine center, reducing steric interference during cross-coupling, whereas the regioisomer's ester at position 3 is proximal to the 6-bromo center.

Regioselectivity Cross-coupling Building block

Optimal Research and Industrial Application Scenarios for Methyl 3-Bromo-4-Hydroxyquinoline-6-Carboxylate Based on Verified Differentiation Evidence


Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Kinase Inhibitor Lead Optimization

The 3-bromo substituent enables Pd-catalyzed Suzuki–Miyaura coupling with aryl or heteroaryl boronic acids, allowing introduction of diverse aromatic groups at the quinoline 3-position for structure–activity relationship exploration [1]. This synthetic versatility is not available with the non-brominated analog methyl 4-hydroxyquinoline-6-carboxylate. The 6-methyl ester can subsequently be hydrolyzed to the carboxylic acid for further amidation or retained to modulate physicochemical properties. This application is particularly relevant for medicinal chemistry programs targeting kinase ATP-binding pockets, where quinoline scaffolds have established precedence as kinase inhibitor cores.

Estrogen Receptor Beta (ERbeta) Antagonist Screening in Breast Cancer Drug Discovery

The confirmed activity of methyl 3-bromo-4-hydroxyquinoline-6-carboxylate as an ERbeta antagonist in PubChem confirmatory bioassays (AID 1865886 and AID 1865885) positions this compound as a tractable starting point for ERbeta-targeted breast cancer research [2]. The primary citation associated with these bioassays (PMID 34710747) describes coumarin-related antiestrogens with in vivo tumor suppression activity, suggesting that quinoline derivatives with similar pharmacophoric features may warrant further investigation. Researchers should note that the exact IC₅₀ for this specific compound has not been individually resolved in the public domain; procurement of the compound for confirmatory dose–response testing is recommended.

Building Block for HCV Protease Inhibitor Intermediate Synthesis

Bromo-substituted quinolines are explicitly claimed as useful intermediates in the structure design of HCV protease inhibitors for the treatment of hepatitis C viral infections, as documented in Patent US8633320 and related filings [3]. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, with its pre-installed ester functionality at position 6 and bromine at position 3, provides a convergent intermediate for constructing more elaborate quinoline-based protease inhibitor scaffolds through sequential cross-coupling and ester modification.

High-Purity Standard for Analytical Method Development and Reference Material Qualification

With commercial availability at NLT 98% purity (MolCore) and >97% (ShiYa Biopharm), this compound can serve as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency evaluation in quality control laboratories . Its characteristic bromine isotopic signature (¹Br:⁸¹Br doublet in MS) further facilitates its use as an internal standard or system suitability test compound in LC-MS/MS analytical workflows, where unambiguous identification is critical.

Quote Request

Request a Quote for Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.